Class-Level Anticancer Activity Inference for Phenyl Sulfamoyl Acetamide Scaffolds
In a 2017 study by Pawar et al., 21 structurally related phenyl sulfamoyl acetamide derivatives (compounds 4a–4u) were synthesized and evaluated for in vitro anticancer activity against four human cancer cell lines. Compounds 4d, 4k, and 4s exhibited promising activity across multiple cell lines, establishing a class-level baseline for this scaffold family [1]. However, N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide (CAS 1798736-25-0) was not among the compounds tested; the study's compounds featured substitutions such as 4-Cl, 4-OCH₃, 4-NO₂, and 4-CH₃ on the phenyl ring, and 3-Cl, 3-NO₂, and 3-CH₃ on the internal phenyl group. The 3,4,5-trifluorophenyl biphenyl architecture represents a distinct substitution pattern not represented in this dataset. No direct activity data exist for this CAS number.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, approximate range inferred) |
|---|---|
| Target Compound Data | No data available for CAS 1798736-25-0 |
| Comparator Or Baseline | Compounds 4d, 4k, 4s: IC₅₀ values in the low micromolar range across A549, HeLa, MCF-7, Du-145 cell lines (exact values not extracted in open access abstract) |
| Quantified Difference | Not calculable; target compound untested |
| Conditions | A549 (lung), HeLa (cervical), MCF-7 (breast), Du-145 (prostate) cell lines; 48–72 hour exposure; MTT assay |
Why This Matters
Establishes that the phenyl sulfamoyl acetamide scaffold possesses intrinsic anticancer potential, but does not support any differentiation claim for the specific 3,4,5-trifluorophenyl substitution pattern.
- [1] Pawar CD, Sarkate AP, Karnik KS, Shinde DB. Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences. 2017;4(4):310-314. DOI: 10.1016/j.ejbas.2017.09.001. View Source
